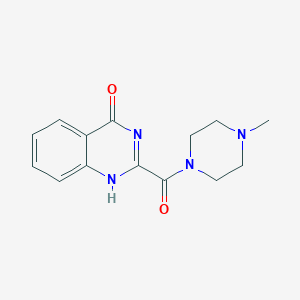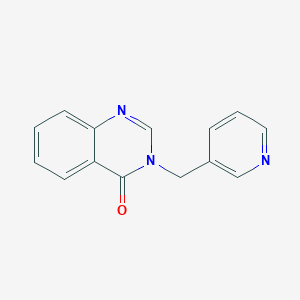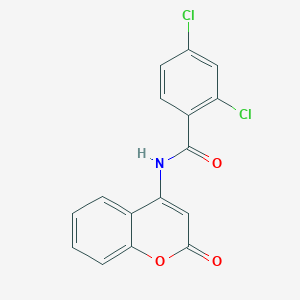![molecular formula C19H17BrN2O3S B252088 N-(2-{[(4-bromo-3-methoxynaphthalen-2-yl)carbonyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B252088.png)
N-(2-{[(4-bromo-3-methoxynaphthalen-2-yl)carbonyl]amino}ethyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[(4-bromo-3-methoxynaphthalen-2-yl)carbonyl]amino}ethyl)thiophene-2-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as BPTES, and it has been studied for its ability to inhibit the activity of glutaminase, an enzyme that plays a crucial role in cancer cell metabolism.
Mechanism of Action
BPTES inhibits the activity of glutaminase by binding to its active site. Glutaminase catalyzes the conversion of glutamine to glutamate, which is then used by cancer cells to produce energy and other essential molecules. By inhibiting glutaminase, BPTES disrupts this process and induces cell death in cancer cells.
Biochemical and Physiological Effects:
BPTES has been shown to induce cell death in cancer cells both in vitro and in vivo. It has also been shown to reduce tumor growth in animal models of cancer. BPTES has been found to be selective for cancer cells, with minimal effects on normal cells.
Advantages and Limitations for Lab Experiments
BPTES has several advantages for lab experiments. It is a specific inhibitor of glutaminase, and its effects on cancer cells can be easily measured using assays such as cell viability assays and apoptosis assays. However, BPTES has some limitations, including its low solubility in aqueous solutions and its potential for off-target effects.
Future Directions
There are several future directions for research on BPTES. One area of interest is the development of more potent and selective inhibitors of glutaminase based on the structure of BPTES. Another area of interest is the investigation of the role of glutaminase in other diseases, such as neurodegenerative diseases and metabolic disorders. Additionally, the combination of BPTES with other cancer therapies is an area of active research.
Synthesis Methods
The synthesis of BPTES involves the reaction of 4-bromo-3-methoxynaphthalene-2-carbonyl chloride with thiophene-2-carboxamide in the presence of a base such as triethylamine. The resulting compound is then treated with ethylenediamine to yield N-(2-{[(4-bromo-3-methoxynaphthalen-2-yl)carbonyl]amino}ethyl)thiophene-2-carboxamide.
Scientific Research Applications
BPTES has been studied for its potential applications in cancer research. Glutaminase is an enzyme that is overexpressed in many types of cancer cells, and its activity is essential for cancer cell metabolism. By inhibiting the activity of glutaminase, BPTES has been shown to induce cell death in cancer cells while sparing normal cells.
Properties
Molecular Formula |
C19H17BrN2O3S |
|---|---|
Molecular Weight |
433.3 g/mol |
IUPAC Name |
N-[2-[(4-bromo-3-methoxynaphthalene-2-carbonyl)amino]ethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H17BrN2O3S/c1-25-17-14(11-12-5-2-3-6-13(12)16(17)20)18(23)21-8-9-22-19(24)15-7-4-10-26-15/h2-7,10-11H,8-9H2,1H3,(H,21,23)(H,22,24) |
InChI Key |
HKYOKGLTCBOYRU-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=CC=CC=C2C=C1C(=O)NCCNC(=O)C3=CC=CS3)Br |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1C(=O)NCCNC(=O)C3=CC=CS3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(dimethylamino)ethyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B252016.png)
![3-benzyl-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2H-chromen-2-one](/img/structure/B252022.png)


![2,5-dichloro-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B252033.png)

![N-{2-[(phenylsulfonyl)amino]ethyl}pyrazine-2-carboxamide](/img/structure/B252035.png)
![N-[2-(2-naphthoylamino)ethyl]-2-pyrazinecarboxamide](/img/structure/B252037.png)
![N-{2-[(biphenyl-4-ylcarbonyl)amino]ethyl}pyrazine-2-carboxamide](/img/structure/B252039.png)
![6-methyl-N-[2-(2-naphthoylamino)ethyl]nicotinamide](/img/structure/B252040.png)
![N-{2-[(diphenylacetyl)amino]ethyl}-6-methylpyridine-3-carboxamide](/img/structure/B252042.png)
![N-(2-{[(3,4-dimethylphenyl)carbonyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B252044.png)
![5-bromo-N-{2-[(2-thienylcarbonyl)amino]ethyl}-2-furamide](/img/structure/B252045.png)
![N-(2-{[(4-chloro-3-methylphenoxy)acetyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B252048.png)
